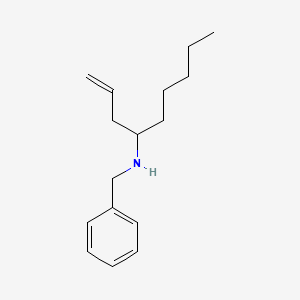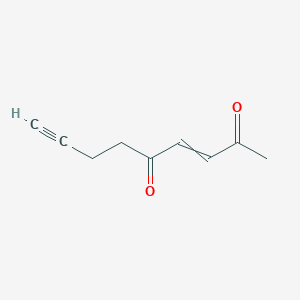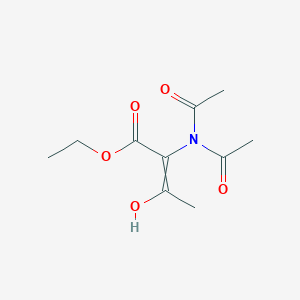
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate typically involves the esterification of a suitable hydroxy acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion. Additionally, the diacetylamino group can be introduced through a nucleophilic substitution reaction involving an appropriate amine and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
作用機序
The mechanism of action of Ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the diacetylamino group.
Methyl 2-(diacetylamino)-3-hydroxybut-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group
特性
CAS番号 |
90237-85-7 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC名 |
ethyl 2-(diacetylamino)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C10H15NO5/c1-5-16-10(15)9(6(2)12)11(7(3)13)8(4)14/h12H,5H2,1-4H3 |
InChIキー |
GVWXKWMGJYMWCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)O)N(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


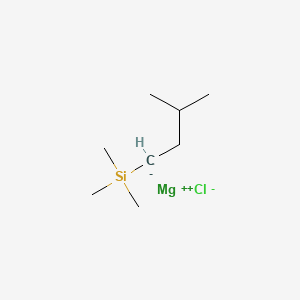
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
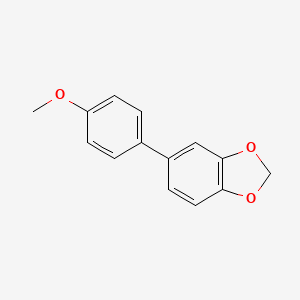
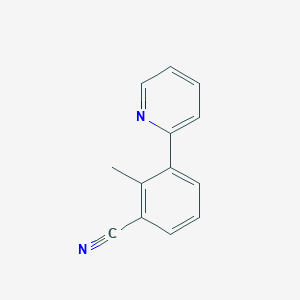
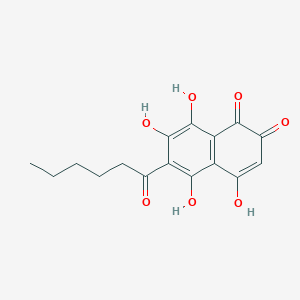
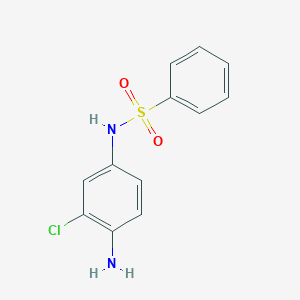
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
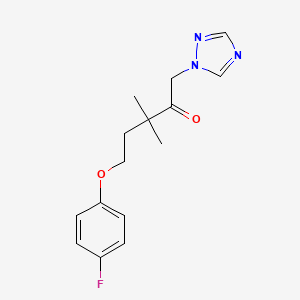
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
